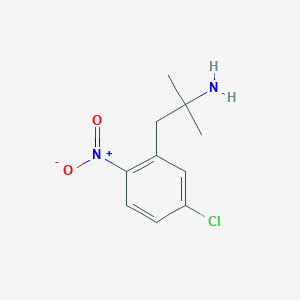
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and drug discovery. The compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a 2-methylpropan-2-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of 5-chloro-2-nitroaniline followed by a series of reactions to introduce the 2-methylpropan-2-amine group. One common method involves the formylation of 3-chloroaniline, followed by nitration and hydrolysis to yield 5-chloro-2-nitroaniline . This intermediate can then be further reacted under specific conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted Claisen-Schmidt reactions, which offer high yields and selectivity. The reaction involves the use of aldehydes and acetone under basic conditions, typically catalyzed by NaOH or other bases . This method is advantageous due to its efficiency and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: It is studied for its potential biological activities and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups on the phenyl ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares a similar phenyl ring structure with chloro and nitro groups but has a piperidine moiety instead of a 2-methylpropan-2-amine group.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a pyrrolidine moiety.
Uniqueness
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both chloro and nitro groups on the phenyl ring, along with the 2-methylpropan-2-amine moiety, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-(5-chloro-2-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-5-8(11)3-4-9(7)13(14)15/h3-5H,6,12H2,1-2H3 |
Clave InChI |
IGSOQLIWTJEQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
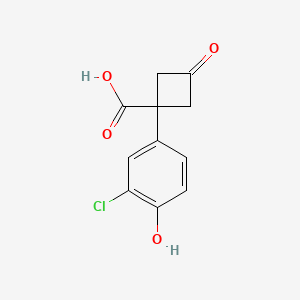
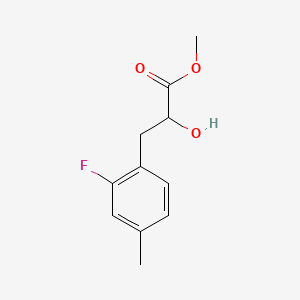
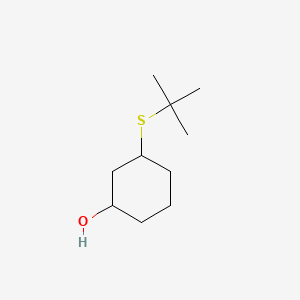


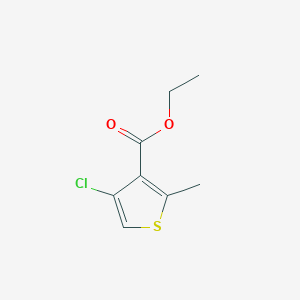
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
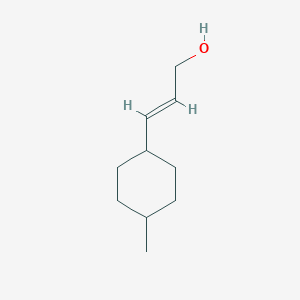
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
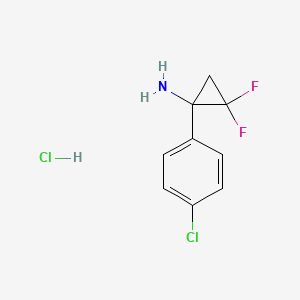
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)

